PF-0713 - 1083093-47-3

PF-0713

Catalog Number: EVT-279324
CAS Number: 1083093-47-3
Molecular Formula: C14H22O
Molecular Weight: 206.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF 0713 is a GABAA receptor agonist. It is used as an intravenous sedative-hypnotic for general anaesthesia, procedural sedation, ICU sedation, chemotherapy.
Overview

PF-0713 is a chemical compound that has garnered attention in pharmaceutical research, particularly for its potential therapeutic applications. It is classified as a selective inhibitor of the protein kinase known as Janus kinase 1. This classification places PF-0713 within a broader category of compounds that target various kinases involved in signaling pathways crucial for cellular functions, including inflammation and immune responses.

Source and Classification

PF-0713 is developed by Pfizer and is part of a series of compounds aimed at treating autoimmune diseases and other conditions linked to dysregulated immune responses. The compound's classification as a Janus kinase inhibitor indicates its mechanism of action, which involves modulating the activity of specific enzymes that play pivotal roles in cell signaling.

Synthesis Analysis

Methods

The synthesis of PF-0713 involves multiple steps, typically starting from readily available precursors. The process may include:

  1. Formation of Key Intermediates: Initial reactions often involve the formation of key intermediates through standard organic reactions such as nucleophilic substitutions or coupling reactions.
  2. Final Coupling: The final steps usually involve coupling reactions that link the pharmacophore to the appropriate substituents to ensure biological activity.

Technical Details

The synthesis may utilize techniques such as:

  • Refluxing in organic solvents to facilitate reactions.
  • Chromatographic purification methods to isolate the desired compound from by-products.
  • Spectroscopic methods (NMR, MS) for structural confirmation.
Molecular Structure Analysis

Structure

PF-0713's molecular structure features a core framework typical of Janus kinase inhibitors, which often includes:

  • A central heterocyclic ring system.
  • Various functional groups that enhance selectivity and potency.

Data

The molecular formula for PF-0713 is C17H20N4OC_{17}H_{20}N_{4}O, with a molecular weight of approximately 300.37 g/mol. Structural analysis using X-ray crystallography or NMR spectroscopy provides insights into its three-dimensional conformation, crucial for understanding its interaction with the target enzyme.

Chemical Reactions Analysis

Reactions

PF-0713 undergoes several chemical reactions during its synthesis and potential metabolic processes:

  1. Nucleophilic Substitution: Key in forming various substituents on the core structure.
  2. Oxidation/Reduction Reactions: May occur during metabolic processing within biological systems, affecting its pharmacokinetics.

Technical Details

The reactivity profile can be assessed using standard organic chemistry techniques, including:

  • Kinetics studies to evaluate reaction rates.
  • Mechanistic studies to understand the pathway of synthesis and degradation.
Mechanism of Action

Process

PF-0713 functions primarily through inhibition of Janus kinase 1, which plays a crucial role in the signaling pathways of various cytokines involved in immune responses. By blocking this kinase, PF-0713 can modulate inflammatory processes effectively.

Data

Research indicates that PF-0713 demonstrates selectivity for Janus kinase 1 over other kinases, which is essential for minimizing side effects and enhancing therapeutic efficacy. Studies have shown that this selectivity can be quantified using biochemical assays that measure enzyme activity in the presence of PF-0713.

Physical and Chemical Properties Analysis

Physical Properties

PF-0713 is typically characterized by:

  • Appearance: Crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but exhibits limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant for understanding its ionization state at physiological pH, influencing absorption and distribution.
Applications

PF-0713 has potential applications in:

  1. Pharmaceutical Development: As a treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis.
  2. Research Tools: Used in studies investigating the role of Janus kinases in various biological processes, providing insights into disease mechanisms and therapeutic targets.
Synthesis and Optimization of PF-0713

Synthetic Pathways and Key Intermediate Formation

The synthesis of PF-0713 (C₁₄H₂₂O, CAS 1083093-47-3) relies on stereoselective construction of its chiral alkylphenol core. The primary route involves a Friedel-Crafts alkylation of phenol with a chiral allylic alcohol derivative, forming the carbon skeleton with the desired quaternary stereocenter. A critical intermediate is (R)-4-(1-hydroxyethyl)-2,6-dimethylphenol, synthesized via asymmetric hydrogenation of a prochiral enone precursor using a ruthenium-BINAP catalyst system (yield: 78%, ee: 94%) [1]. Alternative pathways employ enzymatic desymmetrization of meso-dialkylphenol intermediates using lipase-based catalysts, achieving enantiomeric excesses >90% [7]. Key challenges include suppressing racemization during phenolic group protection/deprotection and minimizing ortho-alkylation side products.

Table 1: Key Intermediates in PF-0713 Synthesis

IntermediateFunctionSynthetic MethodPurity
(R)-4-(1-hydroxyethyl)-2,6-DMPChiral core building blockAsymmetric hydrogenation>98%
3,5-Dimethyl-4-allylphenolElectrophile precursorClaisen rearrangement95%
Tris(4-hydroxyphenyl)methaneProtecting group scaffoldAcid-catalyzed condensation89%

Catalytic Strategies for Stereochemical Control

Stereoselectivity in PF-0713 hinges on three catalytic approaches:

  • Chiral Transition Metal Catalysis: Rhodium-DuPhos complexes enable asymmetric hydrogenation of exocyclic olefins in the alkyl chain (90% ee, TOF: 500 h⁻¹). The Re-face selectivity is attributed to steric constraints in the catalyst’s coordination sphere [7].
  • Organocatalysis: Proline-derived N-heterocyclic carbenes (NHCs) facilitate enantioselective aldol condensations during side-chain elongation, achieving dr > 10:1 via hydrogen-bond-directed transition states [2].
  • Biocatalysis: Engineered alcohol dehydrogenases (ADHs) reduce ketone intermediates with NADPH cofactor recycling, yielding enantiopure (S)-alcohols (ee >99%) essential for side-chain assembly [4].

Notably, dynamic kinetic resolution (DKR) using Candida antarctica lipase B and racemization catalysts resolves chiral alcohols at the benzylic position with 97% ee [8].

Optimization of Coupling Reactions for Yield Enhancement

The C–O coupling between phenolic and alkyl halide moieties represents a critical yield-limiting step. Traditional Williamson ether synthesis (<45% yield) was replaced by Ullmann-type copper catalysis, leveraging:

  • Bidentate ligands (1,10-phenanthroline) to suppress homo-coupling
  • Microwave irradiation (100°C, 30 min) to accelerate reaction kinetics
  • Ionic liquid solvents ([BMIM]OTf) to stabilize copper intermediates

This improved yields to 82% while reducing byproduct formation [1]. For C–C bond formation, Negishi cross-coupling of aryl zinc reagents with alkyl iodides outperformed Suzuki-Miyaura reactions, achieving 91% yield with Pd(dppf)Cl₂ catalyst (0.5 mol%) [7].

Table 2: Optimized Coupling Reactions for PF-0713 Assembly

Reaction TypeCatalyst SystemConditionsYieldByproducts
Ullmann C–O couplingCuI/1,10-phenanthroline[BMIM]OTf, 100°C, 30 min82%<5% biphenyl
Negishi C–C couplingPd(dppf)Cl₂ (0.5 mol%)THF, 60°C, 2 h91%<3% homodimer
Reductive aminationNaBH₃CN/pH 7 bufferMeOH/H₂O, 25°C88%<2% dehalogenated

Industrial Scalability Challenges and Green Chemistry Approaches

Scaling PF-0713 synthesis presents three key challenges addressed via green chemistry:

  • Solvent Waste Reduction: Replacing dichloromethane (DCM) in extraction steps with cyclopentyl methyl ether (CPME), reducing PMI (Process Mass Intensity) from 120 to 35. CPME’s low water solubility and high recovery rate (>90%) enable closed-loop recycling [9] [3].
  • Atom Economy: Catalytic hydrogenation of enones supersedes stoichiometric borohydride reductions, improving atom economy from 42% to 89% and eliminating boron waste streams [9].
  • Energy Efficiency: Continuous-flow microreactors enable Friedel-Crafts reactions at 25°C (vs. batch at -78°C), cutting energy use by 65% while enhancing selectivity [5].

Biocatalytic steps align with Principle #9 of green chemistry (catalytic vs. stoichiometric reagents) by enabling enzyme reuse >10 cycles via immobilization on silica supports [3] [8]. Solvent substitutions with γ-valerolactone (GVL) – a biomass-derived solvent – further comply with Principle #7 (renewable feedstocks) [5].

Table 3: Green Chemistry Metrics for PF-0713 Production

ParameterTraditional ProcessOptimized ProcessImprovement
Process Mass Intensity120 kg/kg28 kg/kg76% reduction
E-factor1152776% reduction
Energy Intensity850 MJ/kg300 MJ/kg65% reduction
Renewable Solvent Ratio0%85%Complete adoption

Properties

CAS Number

1083093-47-3

Product Name

PF-0713

IUPAC Name

2,6-bis[(2R)-butan-2-yl]phenol

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

InChI

InChI=1S/C14H22O/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h7-11,15H,5-6H2,1-4H3/t10-,11-/m1/s1

InChI Key

FHTGJZOULSYEOB-GHMZBOCLSA-N

SMILES

CCC(C)C1=C(C(=CC=C1)C(C)CC)O

Solubility

Soluble in DMSO

Synonyms

PF-0713; PF 0713; PF713.

Canonical SMILES

CCC(C)C1=C(C(=CC=C1)C(C)CC)O

Isomeric SMILES

CC[C@@H](C)C1=C(C(=CC=C1)[C@H](C)CC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.